

Application Notes and Protocols: Diiron Nonacarbonyl in the Synthesis of Iron Complexes

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Compound of Interest

Compound Name: *Diironnonacarbonyl*

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This document provides detailed application notes and experimental protocols for the use of diiron nonacarbonyl ($\text{Fe}_2(\text{CO})_9$) as a versatile precursor in the synthesis of a variety of iron complexes. Diiron nonacarbonyl serves as a more reactive and safer alternative to the volatile and highly toxic iron pentacarbonyl ($\text{Fe}(\text{CO})_5$) for generating $\text{Fe}(0)$ species.^{[1][2]} Its applications range from the synthesis of discrete organometallic complexes to the formation of iron-based nanoparticles.

Synthesis of (Diene) $\text{Fe}(\text{CO})_3$ Complexes

Diiron nonacarbonyl is a widely used reagent for the synthesis of (diene)iron tricarbonyl complexes. The $\text{Fe}(\text{CO})_3$ moiety can act as a protecting group for the diene, preventing its participation in reactions like Diels-Alder cycloadditions and hydrogenation.^[3] The general reaction involves the displacement of CO ligands and the coordination of the diene to the iron center.

General Reaction Scheme: $\text{Fe}_2(\text{CO})_9 + \text{diene} \rightarrow (\text{diene})\text{Fe}(\text{CO})_3 + \text{Fe}(\text{CO})_5 + \text{CO}$

This protocol details the synthesis of (cyclobutadiene)iron tricarbonyl from cis-3,4-dichlorocyclobutene and diiron nonacarbonyl, as adapted from Organic Syntheses.^[4]

Experimental Workflow:

Caption: Workflow for the synthesis of (Cyclobutadiene)iron Tricarbonyl.

Materials:

- cis-3,4-Dichlorocyclobutene (20 g, 0.16 mol)
- Diiron nonacarbonyl ($\text{Fe}_2(\text{CO})_9$) (approx. 140 g, 0.385 mol)
- Anhydrous benzene (125 mL)
- Pentane
- Filtercel

Equipment:

- 500-mL three-necked flask
- Oil bath
- Condenser
- Mechanical stirrer
- Nitrogen gas supply
- Buchner funnel and filtration apparatus
- Fractional distillation apparatus

Procedure:

- In a well-ventilated fume hood, equip a 500-mL three-necked flask with a condenser and a mechanical stirrer. Immerse the flask in an oil bath.
- Introduce cis-3,4-dichlorocyclobutene (20 g) and anhydrous benzene (125 mL) into the flask.
- Flush the apparatus with nitrogen.

- Add an initial portion of diiron nonacarbonyl (25 g) and commence stirring while heating the mixture to 50–55 °C.
- Carbon monoxide evolution should be observed. As the rate of gas evolution subsides (typically after 15 minutes), add another 8 g portion of diiron nonacarbonyl.
- Continue the portion-wise addition of diiron nonacarbonyl until CO evolution ceases. The total amount of $\text{Fe}_2(\text{CO})_9$ required will be approximately 140 g, and the total reaction time will be around 6 hours.^[4]
- After the reaction is complete, stir the mixture at 50 °C for an additional hour.
- Allow the reaction mixture to cool to room temperature and filter it with suction through a pad of Filtercel.
- Wash the residue in the Buchner funnel thoroughly with pentane until the washings are colorless. Caution: The insoluble residue can be pyrophoric upon drying and should be immediately quenched with water before disposal.^[4]
- Combine the filtrates and evaporate the pentane and most of the benzene using a water aspirator.
- Transfer the residual liquid to a distillation flask and perform fractional distillation under reduced pressure.
- Collect the pale yellow oil of cyclobutadieneiron tricarbonyl.

Quantitative Data:

Parameter	Value	Reference
Yield	13.8–14.4 g (45–46%)	^[4]
Boiling Point	47 °C (3 mm Hg)	^[4]

(Benzylideneacetone)iron tricarbonyl is a useful reagent for transferring the $\text{Fe}(\text{CO})_3$ unit to other organic substrates.^[2] It is prepared by the reaction of diiron nonacarbonyl with

benzylideneacetone.[2][5]

Reaction Scheme:

Caption: Synthesis of (bda)Fe(CO)₃ from Diiron Nonacarbonyl.

General Procedure: While a detailed, step-by-step protocol with specific yields is not readily available in the provided search results, the synthesis is typically carried out by refluxing diiron nonacarbonyl with benzylideneacetone in a solvent like diethyl ether.[5] The product is a red solid.

Characterization Data:

Spectroscopic Technique	Wavenumbers (cm ⁻¹)	Solvent	Reference
Infrared (IR) Spectroscopy	2065, 2005, 1985	Cyclohexane	[2][5]

Synthesis of Iron Nanoparticles

Diiron nonacarbonyl is an effective precursor for the synthesis of iron nanoparticles through thermal decomposition.[6] A significant challenge is the low solubility of Fe₂(CO)₉ in common organic solvents. This can be overcome by reacting it with an amine, which forms a soluble anionic iron carbonyl species that can then be decomposed to form nanoparticles.[7][8] This method provides a safer alternative to the use of highly toxic and volatile Fe(CO)₅. [7]

This protocol describes a general method for preparing iron nanoparticles from diiron nonacarbonyl by first forming a soluble amine complex.

Experimental Workflow:

Caption: Amine-assisted synthesis of iron nanoparticles from Fe₂(CO)₉.

General Procedure:

- Diiron nonacarbonyl is slurried in a high-boiling point solvent.

- An amine is added to the slurry, which reacts with the $\text{Fe}_2(\text{CO})_9$ to form a soluble anionic iron carbonyl species.[7]
- The resulting precursor solution is then heated to a specific temperature (e.g., 180-280 °C) under an inert atmosphere to induce thermal decomposition (thermolysis).
- This thermolysis process yields well-defined iron nanoparticles.[8]

Quantitative Data: The size of the resulting iron nanoparticles can be controlled by varying the reaction temperature.

Reaction Temperature (°C)	Average Nanoparticle Diameter (nm)	Reference
180	11.1 ± 2.0	[8]
280	7.2 ± 0.7	[8]

Other Synthetic Applications

Diiron nonacarbonyl is also employed in several other important synthetic transformations:

- Synthesis of Allyl Iron(II) Derivatives: Through oxidative addition, $\text{Fe}_2(\text{CO})_9$ reacts with allyl bromide to yield an allyl iron(II) complex.[1] Reaction: $\text{Fe}_2(\text{CO})_9 + \text{BrCH}_2\text{CH}=\text{CH}_2 \rightarrow \text{FeBr}(\text{CO})_3(\text{C}_3\text{H}_5) + \text{CO} + \text{Fe}(\text{CO})_5$
- Noyori [3+2] Reaction: It is used in the synthesis of cyclopentadienones via a [2+3]-cycloaddition from dibromoketones.[1]

These examples further illustrate the broad utility of diiron nonacarbonyl as a precursor in organometallic and organic synthesis. The choice of reaction conditions, such as solvent and temperature, can direct the reaction towards a variety of desired iron-containing products.

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